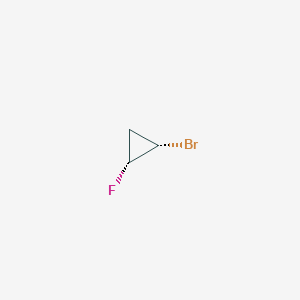
(1S,2R)-1-bromo-2-fluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-bromo-2-fluorocyclopropane is a chiral cyclopropane derivative characterized by the presence of bromine and fluorine atoms attached to the cyclopropane ring. The stereochemistry of this compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-bromo-2-fluorocyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of an alkene with a diazo compound in the presence of a rhodium or copper catalyst can yield the desired cyclopropane derivative with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-bromo-2-fluorocyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation of the cyclopropane ring can lead to the formation of epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Reducing Agents: Hydrogen gas with palladium catalysts or lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Peracids or other oxidizing agents for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while reduction and oxidation reactions can produce cyclopropane derivatives with different functional groups .
Scientific Research Applications
(1S,2R)-1-bromo-2-fluorocyclopropane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1S,2R)-1-bromo-2-fluorocyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R)-1-bromo-2-fluorocyclopropane include other chiral cyclopropane derivatives, such as:
- (1S,2R)-1-bromo-2-chlorocyclopropane
- (1S,2R)-1-bromo-2-methylcyclopropane
- (1S,2R)-1-bromo-2-phenylcyclopropane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both bromine and fluorine atoms. This combination of features imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C3H4BrF |
|---|---|
Molecular Weight |
138.97 g/mol |
IUPAC Name |
(1S,2R)-1-bromo-2-fluorocyclopropane |
InChI |
InChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2/t2-,3+/m0/s1 |
InChI Key |
QGUCACBCRXRFMI-STHAYSLISA-N |
Isomeric SMILES |
C1[C@H]([C@H]1Br)F |
Canonical SMILES |
C1C(C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















